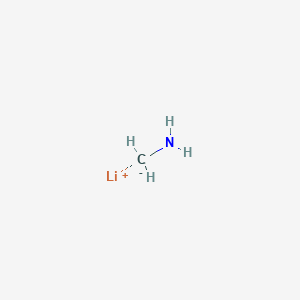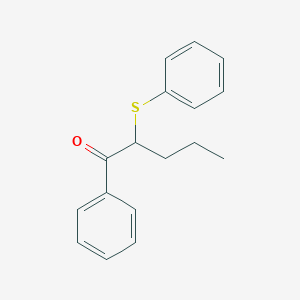![molecular formula C14H12N2O4 B14606647 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one CAS No. 58285-75-9](/img/structure/B14606647.png)
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one is a versatile organic compound with significant applications in various fields. It is known for its vibrant orange to red colors, making it desirable for dyeing textiles, leather goods, and paper products . This compound serves as an intermediate for organic synthesis in the production of dyes, pharmaceuticals, and specialty chemicals .
Méthodes De Préparation
The synthesis of 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one typically involves the condensation of primary amines with corresponding aldehydes in methanol, followed by the reduction of the resulting Schiff bases with sodium borohydride in methanol and dichloromethane at room temperature . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions often involve reagents like sodium borohydride, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and alcohols. The major products formed from these reactions vary based on the specific conditions and reagents used .
Applications De Recherche Scientifique
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one has a wide range of scientific research applications:
Biology: The compound’s reactivity makes it valuable for studying biochemical pathways and interactions.
Mécanisme D'action
The mechanism of action of 2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one involves its interaction with molecular targets and pathways. The compound’s small molecular size allows it to induce the enzyme CYP1A2, which plays a role in the metabolism of various substances . The compound’s effects are mediated through its ability to participate in diverse chemical reactions, influencing biochemical pathways and cellular processes.
Comparaison Avec Des Composés Similaires
2-Methoxy-4-[(4-nitroanilino)methylidene]cyclohexa-2,5-dien-1-one can be compared with similar compounds such as:
2-Methoxy-4-nitroaniline: This compound shares similar structural features and applications but differs in its specific reactivity and uses.
4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline: Another related compound with distinct properties and applications in organic synthesis.
The uniqueness of this compound lies in its specific reactivity and versatility, making it valuable for a wide range of applications in research and industry.
Propriétés
Numéro CAS |
58285-75-9 |
|---|---|
Formule moléculaire |
C14H12N2O4 |
Poids moléculaire |
272.26 g/mol |
Nom IUPAC |
2-methoxy-4-[(4-nitrophenyl)iminomethyl]phenol |
InChI |
InChI=1S/C14H12N2O4/c1-20-14-8-10(2-7-13(14)17)9-15-11-3-5-12(6-4-11)16(18)19/h2-9,17H,1H3 |
Clé InChI |
QZTUBNKNQLBQCC-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)C=NC2=CC=C(C=C2)[N+](=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



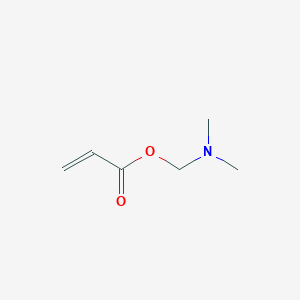
![Acetamide, N-ethyl-N-[(2-methyl-3-pyridinyl)methyl]-](/img/structure/B14606573.png)
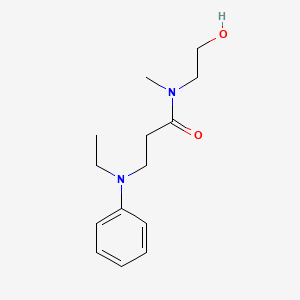
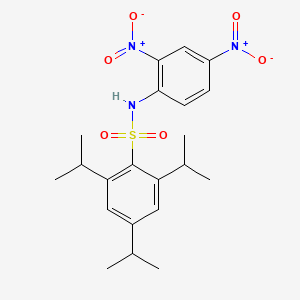


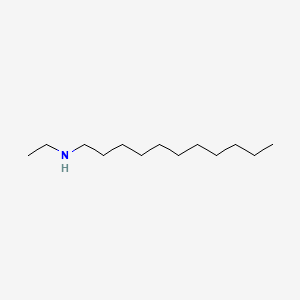
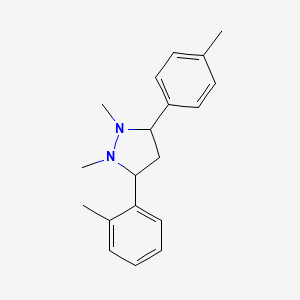
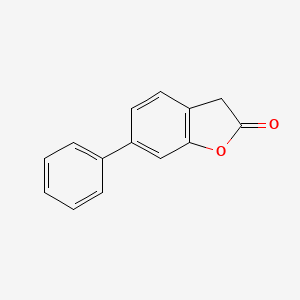
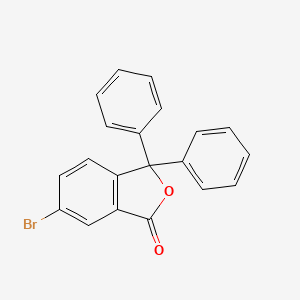
![6-(3-Methylhept-1-EN-1-YL)bicyclo[3.1.0]hexan-3-one](/img/structure/B14606614.png)
